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Compound of Interest

Compound Name: Dehydrololiolide

Cat. No.: B1588472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

Dehydrololiolide and its analogues. Dehydrololiolide, a naturally occurring terpenoid, has

garnered interest due to its potential biological activities, including aromatase inhibition.[1] This

makes it and its synthetic analogues promising scaffolds for drug discovery and development.

Introduction to Dehydrololiolide
Dehydrololiolide is a monoterpenoid lactone first isolated from tobacco leaves.[2] It belongs to

the class of C11-norisoprenoids, which are degradation products of carotenoids. The structure

of Dehydrololiolide is characterized by a fused γ-lactone and a cyclohexenone ring system.

Chemical and Physical Properties of Dehydrololiolide:

Property Value

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

IUPAC Name
4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-

dione

CAS Number 19355-58-9
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(Data sourced from PubChem CID: 9815531)

Total Synthesis of Dehydrololiolide
A simple and efficient total synthesis of Dehydrololiolide has been developed starting from the

readily available isophorone. The key intermediate is 2,6,6-trimethyl-2-hydroxy-4,4-

ethylenedioxycyclohexanone, which can be converted to various ketoesters that undergo

intramolecular cyclization to form the characteristic butenolide ring of Dehydrololiolide.[2]

Three primary synthetic routes have been established for the crucial intramolecular cyclization

step:

Intramolecular Aldol Condensation

Intramolecular Reformatsky Reaction

Intramolecular Wittig Reaction

The overall synthetic strategy is depicted in the following workflow diagram.
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Intramolecular Cyclization Routes

Isophorone

2,6,6-trimethyl-2-hydroxy-
4,4-ethylenedioxycyclohexanone (3)

Ketoester (4a)
R=H

 Acetic acid,
DCC, DMAP

Ketoester (4b)
R=Br

 Bromoacetic acid,
DCC, DMAP

Ketoester (4c)
R=PO(OEt)2

 Diethylphosphono-
acetic acid, DCC, DMAP

β-Hydroxylactone (5)

 LDA, THF,
-70°C

(Aldol Condensation)

 Zn, THF, reflux
(Reformatsky Reaction)

Butenolide (6)

 NaOMe, Toluene
(Wittig Reaction) SOCl2, Pyridine

Dehydrololiolide (1)

 5% aq. H2SO4,
Acetone, reflux

Click to download full resolution via product page

Caption: General synthetic workflow for Dehydrololiolide.
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Table 1: Summary of Yields for the Total Synthesis of Dehydrololiolide

Step Reactant Product Reagents Yield (%)

Esterification

(Route 1)
Intermediate (3) Ketoester (4a)

Acetic acid,

DCC, DMAP
67

Intramolecular

Aldol
Ketoester (4a)

β-

Hydroxylactone

(5)

LDA, THF 80

Dehydration

β-

Hydroxylactone

(5)

Butenolide (6) SOCl₂, Pyridine 93

Esterification

(Route 2)
Intermediate (3) Ketoester (4b)

Bromoacetic

acid, DCC,

DMAP

80

Intramolecular

Reformatsky
Ketoester (4b)

β-

Hydroxylactone

(5)

Zn, THF 82

Esterification

(Route 3)
Intermediate (3) Ketoester (4c)

Diethylphosphon

oacetic acid,

DCC, DMAP

81

Intramolecular

Wittig
Ketoester (4c) Butenolide (6) NaOMe, Toluene 92

Hydrolysis Butenolide (6)
Dehydrololiolide

(1)

5% aq. H₂SO₄,

Acetone
82

(Data compiled from Tamura et al., 1994)[2]

Synthesis of Dehydrololiolide Analogues
The synthetic platform for Dehydrololiolide allows for the generation of various analogues by

modifying the starting materials or intermediates. For instance, using different carboxylic acids

in the initial esterification step can lead to analogues with varied side chains. Additionally,
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modifications of the cyclohexenone ring of isophorone prior to the main synthetic sequence can

introduce further diversity.

Example Analogues: Loliolide and its isomers, such as Actinidiolide and Dihydroactinidiolide,

are structurally related natural products that can be considered analogues. Their synthesis can

be achieved from a common intermediate derived from 2,6,6-trimethylcyclohexenone.

2,6,6-trimethylcyclohexenone

Common Intermediate
(Ethyl (1-hydroxy-2,6,6-trimethyl-2-cyclohexenyl)acetate)

 1. CeCl3, THF
2. Ethyl acetate, LDA

Loliolide Actinidiolide Dihydroactinidiolide Aeginetolide

Click to download full resolution via product page

Caption: Synthesis of Loliolide and its isomers.

Experimental Protocols
Protocol 1: Synthesis of Ketoester (4a) via Esterification

To a solution of 2,6,6-trimethyl-2-hydroxy-4,4-ethylenedioxycyclohexanone (3) in

dichloromethane, add acetic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of

4-dimethylaminopyridine (DMAP).

Reflux the mixture under a nitrogen atmosphere for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter off the

dicyclohexylurea precipitate.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the pure ketoester

(4a).

Protocol 2: Intramolecular Aldol Condensation to form
β-Hydroxylactone (5)

Prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous Tetrahydrofuran (THF) by

adding n-butyllithium to a solution of diisopropylamine at -78 °C under a nitrogen

atmosphere.

To this freshly prepared LDA solution, add a solution of ketoester (4a) in anhydrous THF

dropwise at -78 °C.

Stir the reaction mixture at -70 °C for 3 hours.

Quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography on silica gel to yield the β-hydroxylactone (5).

[2]

Protocol 3: Intramolecular Wittig Reaction to form
Butenolide (6)

To a solution of the keto-phosphonate ester (4c) in toluene, add sodium methoxide (NaOMe)

at room temperature.
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Stir the reaction mixture at room temperature for 2-3 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Separate the organic layer and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography to obtain the butenolide (6).[2]

Biological Activity and Signaling Pathway
Dehydrololiolide has been reported to exhibit aromatase inhibitory activity.[1] Aromatase is a

key enzyme (cytochrome P450 19A1) in the biosynthesis of estrogens from androgens. By

inhibiting aromatase, the levels of estrogens can be reduced, which is a therapeutic strategy for

hormone-dependent breast cancer.

The following diagram illustrates the general mechanism of aromatase inhibition.
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(or Analogue)

 Inhibition
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Caption: Aromatase inhibition by Dehydrololiolide.

The development of novel Dehydrololiolide analogues could lead to the discovery of more

potent and selective aromatase inhibitors, providing new avenues for the treatment of

estrogen-dependent diseases. Further structure-activity relationship (SAR) studies are

warranted to explore the full therapeutic potential of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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